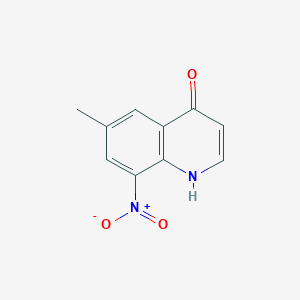
6-Methyl-8-nitroquinolin-4-ol
Vue d'ensemble
Description
6-Methyl-8-nitroquinolin-4-ol, also known as MNQ, is an organic compound and a nitro-heterocyclic aromatic. It is a yellow-orange solid that is soluble in organic solvents. MNQ has a wide range of applications in the fields of organic synthesis, medicine, and materials science. Its unique properties make it an attractive material for scientific research and development.
Applications De Recherche Scientifique
6-Methyl-8-nitroquinolin-4-ol has been used in a variety of scientific research applications. It has been employed as a reagent in organic synthesis, as a fluorescent label in biological assays, and as a photosensitizer in photodynamic therapy. Its unique properties make it an attractive material for scientific research and development.
Mécanisme D'action
6-Methyl-8-nitroquinolin-4-ol has several mechanisms of action. It acts as a photosensitizer, absorbing light and generating reactive oxygen species (ROS) that can damage cells and DNA. It can also act as a fluorescent label, emitting light when exposed to certain wavelengths of light. In addition, this compound has been shown to act as an inhibitor of certain enzymes, including cytochrome P450 and monoamine oxidase.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to induce DNA damage and cell death. In animal models, this compound has been shown to cause oxidative stress and inflammation. In humans, this compound has been shown to cause skin irritation and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methyl-8-nitroquinolin-4-ol has several advantages and limitations for laboratory experiments. It is relatively inexpensive and can be synthesized in a variety of ways. It is also relatively stable and can be stored for long periods of time. However, this compound can be toxic to humans and animals and should be handled with caution. In addition, this compound is a photosensitizer and can be degraded by light, so it should be used in a dark environment.
Orientations Futures
The potential applications of 6-Methyl-8-nitroquinolin-4-ol are vast and varied. In the future, this compound could be used as a photosensitizer in photodynamic therapy and as a fluorescent label in biological assays. It could also be used in the synthesis of novel compounds, such as drugs and materials. In addition, this compound could be used in the development of new diagnostic tests and therapies. Finally, this compound could be used to study the mechanisms of various biological processes, such as enzyme inhibition and oxidative stress.
Propriétés
IUPAC Name |
6-methyl-8-nitro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-7-9(13)2-3-11-10(7)8(5-6)12(14)15/h2-5H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDGOGSHIBYGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])NC=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




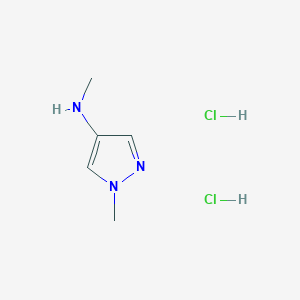

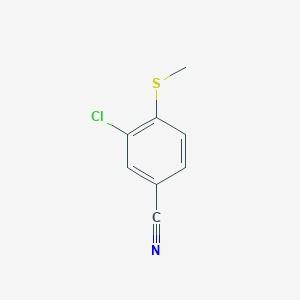


![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)

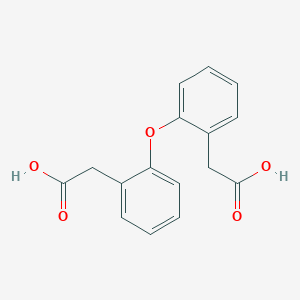


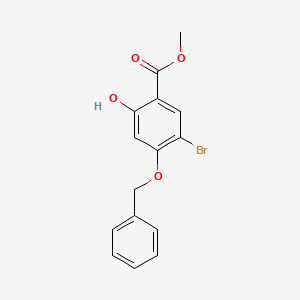
![[3-(4-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B3112571.png)
